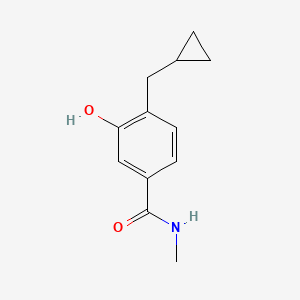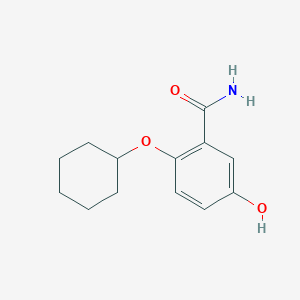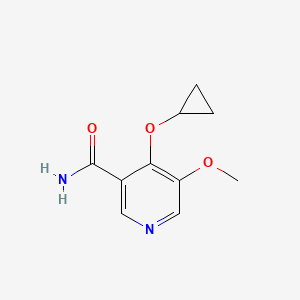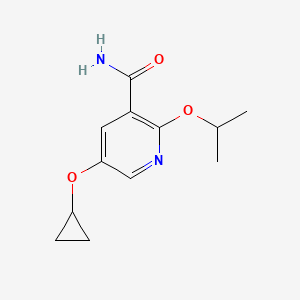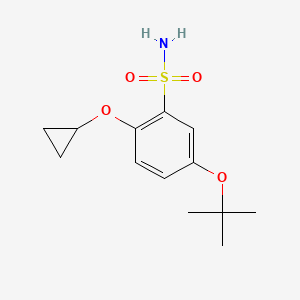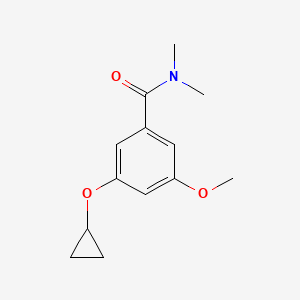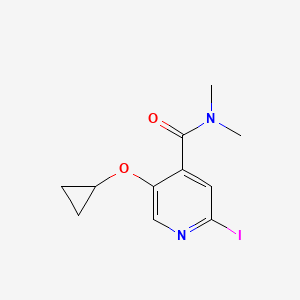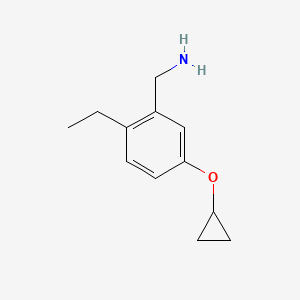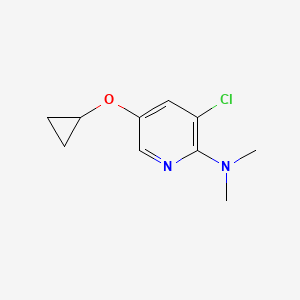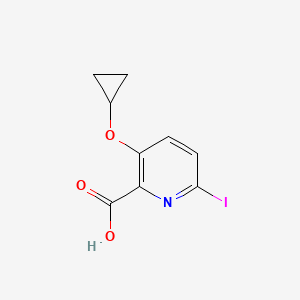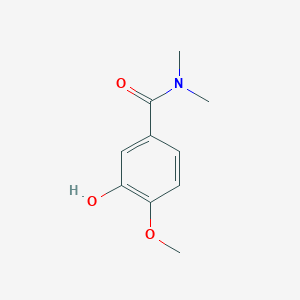
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a hydroxy group at the third position, a methoxy group at the fourth position, and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4-methoxybenzoic acid and N,N-dimethylamine.
Esterification: The carboxylic acid group of 3-hydroxy-4-methoxybenzoic acid is first converted into an ester using an alcohol and an acid catalyst.
Amidation: The ester is then reacted with N,N-dimethylamine under suitable conditions to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.
Continuous Flow Amidation: Implementing continuous flow reactors to ensure a steady and controlled reaction with N,N-dimethylamine.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxy-N,N-dimethylbenzamide: Similar in structure but with different positioning of functional groups.
N,N-Dimethyl 4-bromo-3-methoxybenzamide: Contains a bromine atom instead of a hydroxy group.
Uniqueness: 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
66842-93-1 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
3-hydroxy-4-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-4-5-9(14-3)8(12)6-7/h4-6,12H,1-3H3 |
InChI-Schlüssel |
VARZEWGNWSFBSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


